molecular formula C15H20BClO3 B11841978 2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1154740-57-4

2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B11841978
CAS No.: 1154740-57-4
M. Wt: 294.6 g/mol
InChI Key: QSOPNDZZRKOVPN-UHFFFAOYSA-N
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Description

2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a chroman ring system substituted with a chlorine atom and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol and an appropriate aldehyde or ketone.

    Chlorination: The chroman ring is then chlorinated at the 8-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Dioxaborolane Group: The final step involves the formation of the dioxaborolane moiety. This can be achieved by reacting the chlorinated chroman with a boronic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the dioxaborolane group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized chroman derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound may be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group can also participate in boron-mediated reactions, which are useful in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-(8-Bromochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a bromine atom instead of chlorine.

    2-(8-Methylchroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methyl group instead of chlorine.

    2-(8-Hydroxychroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a hydroxyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-(8-Chlorochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can influence its reactivity and interactions compared to similar compounds. This can make it more suitable for specific applications, such as in the synthesis of chlorinated derivatives or in reactions where chlorine acts as a leaving group.

Properties

CAS No.

1154740-57-4

Molecular Formula

C15H20BClO3

Molecular Weight

294.6 g/mol

IUPAC Name

2-(8-chloro-3,4-dihydro-2H-chromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BClO3/c1-14(2)15(3,4)20-16(19-14)11-8-7-10-6-5-9-18-13(10)12(11)17/h7-8H,5-6,9H2,1-4H3

InChI Key

QSOPNDZZRKOVPN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(CCCO3)C=C2)Cl

Origin of Product

United States

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